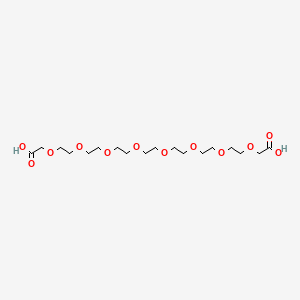

Hoocch2O-peg7-CH2cooh

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Hoocch2O-peg7-CH2cooh” is a compound with the CAS Number: 1246189-43-4 . It has a linear formula of C20H38O12 . The IUPAC name for this compound is 4,7,10,13,16,19,22,25-octaoxaoctacosanedioic acid .

Molecular Structure Analysis

The molecular formula of “Hoocch2O-peg7-CH2cooh” is C18H34O12 . The InChI code for this compound is 1S/C20H38O12/c21-19(22)1-3-25-5-7-27-9-11-29-13-15-31-17-18-32-16-14-30-12-10-28-8-6-26-4-2-20(23)24/h1-18H2,(H,21,22)(H,23,24) . The compound has a molecular weight of 442.5 g/mol .

Physical And Chemical Properties Analysis

“Hoocch2O-peg7-CH2cooh” is a solid compound . It has a topological polar surface area of 148 Ų . The compound has a rotatable bond count of 25 .

科学研究应用

绿色反应介质和溶剂特性

作为聚乙二醇(PEG)衍生物的化合物Hoocch2O-peg7-CH2cooh,在绿色化学中具有重要应用。研究表明,包含PEG的水相双层反应萃取(ABRE)系统增强了溶剂特性和相转移特性,有助于将反应物或催化剂与产物分离。与传统有机溶剂相比,这些系统因其环境友好性而受到认可。低分子量液态PEG的独特物理和化学性质使其成为化学反应中有价值的溶剂,可作为替代相转移催化剂,在替代制浆过程、催化化学和酶催化中发挥关键作用(Ji Chen et al., 2005)。

生物医学应用和生物共轭

在生物医学领域,PEG化是一种将PEG链附着到分子上的成熟技术,可提高药物的疗效并延长血液循环时间。将氧化石墨烯功能化为PEG(PEG-GO)已引起关注,因其增强的溶解性、稳定性和生物相容性。这种修改已被应用于药物传递,促进干细胞的附着、增殖和分化,用于组织工程。PEG-GO的抗菌效果还有望在减少植入物相关感染方面发挥潜力(Santanu Ghosh & K. Chatterjee, 2020)。

环境和安全问题

尽管PEG及其衍生物通常被认为是安全和环保的,但人们越来越关注它们潜在的免疫原性。在接受PEG化药物治疗的患者中发现抗PEG抗体与不良反应(如加速血液清除和过敏反应)有关。这导致了对能够规避这些问题同时保留PEG化的有益特性的PEG替代品的探索。这些替代品的开发需要聚合物化学家和相关科学家的共同努力(Thai Thanh Hoang Thi et al., 2020)。

作用机制

Target of Action

HOOCCH2O-PEG7-CH2COOH is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The compound HOOCCH2O-PEG7-CH2COOH, being a PEG-based PROTAC linker, connects two different ligands . One ligand is for the E3 ubiquitin ligase and the other is for the target protein . The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway involved in the action of HOOCCH2O-PEG7-CH2COOH is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By linking the target protein to an E3 ubiquitin ligase, PROTACs like HOOCCH2O-PEG7-CH2COOH can selectively degrade target proteins .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability, which can enhance the bioavailability of the protacs it is used to construct .

Result of Action

The primary result of the action of HOOCCH2O-PEG7-CH2COOH is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can be beneficial in cases where the target protein is overexpressed or mutated in disease states .

Action Environment

The efficacy and stability of HOOCCH2O-PEG7-CH2COOH, like other PEG-based compounds, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds. .

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray .

未来方向

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O12/c19-17(20)15-29-13-11-27-9-7-25-5-3-23-1-2-24-4-6-26-8-10-28-12-14-30-16-18(21)22/h1-16H2,(H,19,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXXDWCCIJEREI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCC(=O)O)OCCOCCOCCOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hoocch2O-peg7-CH2cooh | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)